molecular formula C8H11BrN2O2 B13651135 3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide

3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide

Cat. No.: B13651135
M. Wt: 247.09 g/mol
InChI Key: LFSULLZBVRHIPD-UHFFFAOYSA-M
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Description

3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide: is a chemical compound with the molecular formula C9H13BrN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide typically involves the reaction of 3-aminopyridine with 2-bromoacetic acid methyl ester under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

3-aminopyridine+2-bromoacetic acid methyl ester3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide\text{3-aminopyridine} + \text{2-bromoacetic acid methyl ester} \rightarrow \text{this compound} 3-aminopyridine+2-bromoacetic acid methyl ester→3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles such as hydroxide or cyanide ions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyridinium derivatives.

    Substitution: Formation of substituted pyridinium compounds.

Scientific Research Applications

3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

  • 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide
  • 3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide

Comparison: 3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

methyl 2-(3-aminopyridin-1-ium-1-yl)acetate;bromide

InChI

InChI=1S/C8H11N2O2.BrH/c1-12-8(11)6-10-4-2-3-7(9)5-10;/h2-5H,6,9H2,1H3;1H/q+1;/p-1

InChI Key

LFSULLZBVRHIPD-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C[N+]1=CC=CC(=C1)N.[Br-]

Origin of Product

United States

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